1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 1-(methylsulfonyl)piperidine-4-carboxylate
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Overview
Description
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 1-(methylsulfonyl)piperidine-4-carboxylate is a complex organic compound that features a benzothiazole ring, an azetidine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 1-(methylsulfonyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common method involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride . The reaction conditions often require specific solvents, catalysts, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 1-(methylsulfonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 1-(methylsulfonyl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 1-(methylsulfonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that this compound can bind to protein receptors, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
- N-(Benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(Benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 1-(methylsulfonyl)piperidine-4-carboxylate is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields .
Properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 1-methylsulfonylpiperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S2/c1-26(22,23)20-8-6-12(7-9-20)16(21)24-13-10-19(11-13)17-18-14-4-2-3-5-15(14)25-17/h2-5,12-13H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRRKWKBLSTWSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)OC2CN(C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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